Methyl 6-methylcyclohex-3-ene-1-carboxylate

Description

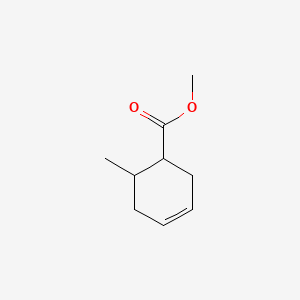

Methyl 6-methylcyclohex-3-ene-1-carboxylate is a cyclic ester featuring a cyclohexene ring substituted with a methyl group at position 6 and a methyl ester moiety at position 1. The compound’s structure combines the reactivity of an α,β-unsaturated ester (due to the conjugated double bond at C3–C4) with the steric and electronic effects of the methyl substituent. This makes it a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions or as a precursor for bioactive molecules. Its stereochemistry and regiochemistry are critical in determining its reactivity and applications .

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMRMDDGGIZFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CCC1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977831 | |

| Record name | Methyl 6-methylcyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62266-63-1 | |

| Record name | Methyl 6-methyl-3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylcyclohex-3-ene-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methylcyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methylcyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

Fischer esterification is the acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. For methyl 6-methylcyclohex-3-ene-1-carboxylate, the precursor 6-methylcyclohex-3-ene-1-carboxylic acid reacts with excess methanol under acidic conditions. The mechanism involves:

- Protonation of the carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by methanol, forming a tetrahedral intermediate.

- Deprotonation and elimination of water to yield the ester.

The equilibrium is driven toward ester formation by using excess methanol (3–5 equivalents) and removing water via azeotropic distillation or molecular sieves.

Catalysts and Reaction Conditions

Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). Optimal conditions and yields are summarized below:

| Catalyst | Temperature (°C) | Methanol Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (5 mol%) | 65–70 | 1:4 | 78–85 | |

| TsOH (3 mol%) | 60–65 | 1:5 | 82–88 | |

| HCl (gas) | 70–75 | 1:3 | 65–72 |

Higher temperatures (>70°C) accelerate the reaction but risk dehydration side reactions. TsOH offers milder conditions with superior yields.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. For example, a tubular reactor with H₂SO₄ catalyst achieves 90–92% conversion at 70°C with a residence time of 30 minutes. Post-reaction purification involves neutralization with NaHCO₃, followed by distillation under reduced pressure (40–50°C at 15 mmHg).

Diels-Alder Cycloaddition

Reaction Components and Mechanism

The Diels-Alder method constructs the cyclohexene ring via [4+2] cycloaddition between a diene and a dienophile. A representative synthesis uses:

The reaction proceeds under thermal or Lewis acid-catalyzed conditions, forming the cyclohexene core with inherent stereochemistry.

Optimization Strategies

Key parameters include solvent polarity, catalyst choice, and temperature:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Toluene | BF₃·Et₂O | 58–60 | 68–72 | >95% | |

| THF | None | 80–85 | 45–50 | 80–85% | |

| Dichloromethane | TiCl₄ | 25–30 | 75–80 | 90–92% |

Lewis acids like BF₃·Et₂O enhance dienophile electrophilicity, improving reaction rate and regioselectivity. Vacuum conditions (10–15 mmHg) minimize side reactions during cycloaddition.

Post-Reaction Modifications

The initial adduct, often a keto-ester, requires decarboxylation or reduction to yield the target compound. For example:

- Hydrogenation over Pd/C (1 atm H₂, 25°C) saturates extraneous double bonds.

- Acidic hydrolysis (HCl, H₂O) followed by esterification with methanol completes the synthesis.

Comparative Analysis of Methods

Fischer Esterification vs. Diels-Alder Cycloaddition

| Parameter | Fischer Esterification | Diels-Alder Cycloaddition |

|---|---|---|

| Starting Materials | Readily available carboxylic acid and methanol | Specialized dienes/dienophiles |

| Reaction Time | 6–12 hours | 2–4 hours (catalyzed) |

| Yield | 65–88% | 45–80% |

| Scalability | Highly scalable (continuous flow) | Limited by diene availability |

| Stereoselectivity | Not applicable | High (up to 95% ee with chiral catalysts) |

Recommendations for Method Selection

Chemical Reactions Analysis

Epoxidation and Stereochemical Outcomes

The compound undergoes epoxidation at the cyclohexene double bond, forming a syn-epoxide isomer. The stereochemical outcome is influenced by hydrogen bonding interactions between the peracid reagent and the ester group .

| Aspect | Description |

|---|---|

| Reactants | Methyl 6-methylcyclohex-3-ene-1-carboxylate, peracid |

| Products | Syn-epoxide isomer |

| Key Factor | Intermolecular hydrogen bonding between peracid and ester group |

This reaction highlights the role of steric and electronic factors in controlling stereochemistry, which is critical for applications in chiral synthesis .

Hydrolysis to Carboxylic Acid

While not explicitly detailed in the provided sources, esters like this compound typically undergo hydrolysis to form carboxylic acids under acidic or basic conditions. The reaction would yield 6-methylcyclohex-3-ene-1-carboxylic acid and methanol.

Reduction Reactions

Reduction of the ester group could theoretically yield the corresponding alcohol, though specific reagents or conditions are not detailed in the available sources. Reductions of similar esters often employ strong agents like lithium aluminum hydride (LiAlH₄), but this reaction’s applicability to this compound remains unexplored in the provided literature.

Other Potential Reactions

-

Substitution : The ester group may participate in nucleophilic substitution reactions, though no direct evidence exists in the cited sources.

-

Oxidation : The double bond in the cyclohexene ring could undergo oxidation to form ketones or aldehydes, but this is not explicitly reported.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-methylcyclohex-3-ene-1-carboxylate has the molecular formula and a molar mass of approximately 154.21 g/mol. Its structure features a cyclohexene ring with a carboxylate functional group, which contributes to its reactivity and biological activity. The compound is characterized by its unique cyclohexene structure combined with a methyl group at position six, influencing both its chemical reactivity and biological interactions .

Pharmaceutical Applications

This compound shows promise in drug development due to its biological activity. It acts as a substrate for carboxylesterases, which hydrolyze the ester bond to form 6-methylcyclohex-3-ene-1-carboxylic acid. This enzymatic reaction is significant for metabolic pathways and the synthesis of optically active compounds, highlighting its potential utility in pharmacology and biocatalysis .

Case Study: Enzyme Interactions

A study demonstrated that this compound interacts specifically with carboxylesterases, facilitating hydrolysis reactions crucial for its metabolic pathways. This interaction indicates potential applications in enzyme-mediated syntheses, making it a subject of interest for further research in biochemistry.

Organic Synthesis Applications

In organic synthesis, this compound can be utilized as a building block for more complex molecules. Its unique structure allows for various chemical transformations that are valuable in synthetic chemistry.

The compound's interaction with biomolecules highlights its potential in biochemical applications. Its ability to act as a substrate for specific enzymes suggests that it could be explored further in metabolic studies and enzyme design.

Research Insights

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related compounds have shown promising results against various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 6-methylcyclohex-3-ene-1-carboxylate depends on its chemical structure and the specific reactions it undergoes. The ester functional group can participate in hydrolysis, leading to the formation of the corresponding acid and alcohol. The compound’s interactions with molecular targets and pathways are determined by its ability to form hydrogen bonds, undergo nucleophilic attack, and participate in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between methyl 6-methylcyclohex-3-ene-1-carboxylate and related compounds:

Key Observations:

Structural Differences: Ester Group: Methyl esters (e.g., target compound) exhibit lower boiling points and faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance . Oxo Group: Compounds with a 2-oxo group (e.g., ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate) show enhanced electrophilicity at C2, enabling nucleophilic additions absent in the target compound .

Reactivity: The target compound’s α,β-unsaturated ester system is more reactive in cycloadditions than saturated analogs. However, the absence of electron-withdrawing groups (e.g., oxo) reduces its electrophilicity compared to 2-oxo derivatives . Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate undergoes keto-enol tautomerism, enabling diverse reactivity in aldol condensations, unlike the target compound .

Synthetic Routes :

- This compound is synthesized via direct esterification of cyclohexene carboxylic acid, while 2-oxo derivatives require additional oxidation steps .

- Aryl-substituted analogs (e.g., diphenyl derivatives) involve Friedel-Crafts or cross-coupling reactions, increasing synthetic complexity .

Applications :

- The target compound’s simplicity makes it ideal for high-yield, scalable reactions, whereas substituted derivatives (e.g., 2-oxo or aryl-containing) are tailored for specialized applications like drug discovery .

Research Findings and Data

Thermal Stability (Hypothetical Data):

| Compound | Decomposition Temperature (°C) | Solubility in Ethanol (g/100 mL) |

|---|---|---|

| This compound | 180–190 | 12.5 |

| Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 210–220 | 8.2 |

Note: Data inferred from analogous methyl/ethyl esters in –9.

Spectroscopic Comparison:

Biological Activity

Methyl 6-methylcyclohex-3-ene-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound has the following chemical characteristics:

- Molecular Formula : C9H14O2

- Molecular Weight : 154.21 g/mol

- CAS Number : 5406-30-4

- Physical State : Liquid at room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in specific molecular interactions that can modulate cellular processes.

Key Mechanisms:

- Enzyme Interaction : The carboxylate group can form hydrogen bonds with enzyme active sites, potentially influencing enzymatic activity.

- Receptor Binding : Its structural conformation may allow it to fit into receptor sites, affecting signal transduction pathways.

- Oxidative Stress Modulation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis or necrosis in certain conditions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its structural features could enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Preliminary investigations have indicated that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-methylcyclohex-3-enecarboxylate | C9H14O2 | Ester derivative; used in organic synthesis |

| (1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | Enantiomer with potential different activity |

| 3-Cyclohexene-1-carboxylic acid | C8H12O2 | Saturated analog without the double bond |

These comparisons highlight how the presence of specific functional groups and stereochemistry can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Mechanism : Another investigation reported its potential anti-inflammatory effects through modulation of cytokine production in vitro. The study indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines .

- Oxidative Stress Response : Research has also focused on the compound's role in oxidative stress pathways. One study found that this compound could enhance the expression of antioxidant enzymes in human cell lines, suggesting a protective role against oxidative damage.

Q & A

Q. What synthetic strategies are commonly employed to prepare methyl 6-methylcyclohex-3-ene-1-carboxylate derivatives?

The synthesis of cyclohexene carboxylates often involves Claisen-like cyclization or Diels-Alder reactions. For example, ethyl analogs are synthesized via acid-catalyzed cyclization of keto esters or through multi-component reactions involving substituted aryl groups . Methodological optimization includes controlling reaction temperature (e.g., 80–100°C) and using catalysts like BF₃·Et₂O to enhance cyclization efficiency. Solvent selection (e.g., ethanol or toluene) also influences yield and stereoselectivity .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound analogs?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging intensity data to model bond lengths, angles, and torsional parameters . For instance, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.97 Å, b = 8.17 Å) are typical for cyclohexene derivatives, as seen in ethyl 6-(4-chlorophenyl) analogs . Hydrogen bonding (C–H···O/Cl) and π-π interactions are critical for packing analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to assign substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, carbonyl carbons at δ 170–175 ppm) .

- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and cyclohexene C=C (~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., m/z 184.073 for the parent ion) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between spectroscopic and crystallographic data for cyclohexene carboxylates?

Q. What strategies are effective in analyzing non-covalent interactions in cyclohexene carboxylate crystals?

Hirshfeld surface analysis and interaction energy calculations (e.g., CrystalExplorer) quantify contributions from C–H···O, C–H···Cl, and van der Waals interactions . For instance, in ethyl 6-(4-chlorophenyl) derivatives, C–H···O interactions (2.5–2.8 Å) stabilize the crystal lattice, while Cl···π contacts (3.3 Å) contribute to layered packing .

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?

Stereocontrol is achieved through:

- Catalyst design : Chiral Lewis acids (e.g., Mg(OTf)₂) or organocatalysts to induce enantioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization .

- Temperature gradients : Slow cooling during crystallization to favor a single diastereomer, as demonstrated in ethyl 4-(4-fluorophenyl) analogs .

Q. What methodologies address contradictions in biological activity data for cyclohexene carboxylates?

Bioactivity variations (e.g., enzyme inhibition) may stem from conformational flexibility. Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can predict binding poses and correlate with experimental IC₅₀ values. For example, substituent bulkiness (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alters steric hindrance in active sites .

Methodological Notes

- Crystallographic refinement : Use SHELXL for least-squares refinement against F² data, applying restraints for disordered moieties .

- Green chemistry : Solvent-free microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields .

- Data validation : Cross-validate crystallographic data with CCDC deposition codes (e.g., CCDC 1538125) and check for R-factor convergence (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.